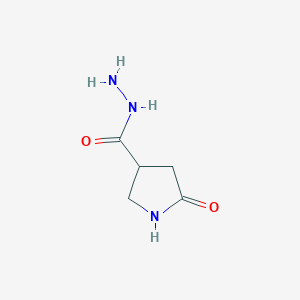

5-Oxopyrrolidine-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxopyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-5(10)3-1-4(9)7-2-3/h3H,1-2,6H2,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFBICBMBQEKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60526312 | |

| Record name | 5-Oxopyrrolidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60526312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105193-37-0 | |

| Record name | 5-Oxo-3-pyrrolidinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxopyrrolidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60526312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Heterocyclic Transformations of 5 Oxopyrrolidine 3 Carbohydrazide

Condensation Reactions with Carbonyl Compounds

The hydrazide moiety of 5-oxopyrrolidine-3-carbohydrazide readily undergoes condensation reactions with various carbonyl compounds, including aldehydes and ketones. These reactions are fundamental in creating new carbon-nitrogen double bonds, leading to the formation of hydrazones and facilitating subsequent cyclization to generate important heterocyclic structures like pyrroles and pyrazoles.

Formation of Hydrazone Derivatives via Aldehyde Condensation

The reaction of this compound with a range of aldehydes is a common and efficient method for synthesizing hydrazone derivatives. nih.govmdpi.comnjppp.comnih.govnih.govunipune.ac.in This condensation is typically carried out in a suitable solvent such as methanol (B129727) or ethanol, often with a catalytic amount of acid (e.g., hydrochloric or acetic acid) to facilitate the reaction. nih.govmdpi.comnjppp.comresearchgate.net The resulting hydrazones, characterized by the azomethine (–N=CH–) group, can exist as a mixture of E and Z isomers in solution. nih.gov

The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. unipune.ac.in A variety of aldehydes, including aromatic and heterocyclic aldehydes, have been successfully employed in this reaction, leading to a wide array of substituted hydrazone derivatives. nih.govmdpi.comnjppp.comlmaleidykla.lt For instance, the condensation of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide with various substituted benzaldehydes and naphthaldehydes in methanol at 60–70 °C yields the corresponding hydrazones in good yields (57–87%). nih.gov

Table 1: Synthesis of Hydrazone Derivatives

| Starting Hydrazide | Aldehyde | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Substituted benzaldehydes/naphthaldehydes | Methanol, 60–70 °C, HCl (cat.) | Corresponding hydrazones | 57–87 | nih.gov |

| 1-(4-Substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic aldehydes | Not specified | Corresponding hydrazones | Not specified | lmaleidykla.lt |

Synthesis of Pyrrole (B145914) Derivatives through Reaction with Hexane-2,5-dione

The Paal-Knorr pyrrole synthesis can be adapted to utilize this compound for the formation of N-substituted pyrrole derivatives. This reaction involves the condensation of the hydrazide with hexane-2,5-dione. ktu.edunih.govktu.ltmdpi.comdoi.org The process is typically catalyzed by an acid, such as acetic acid, and carried out in a solvent like propan-2-ol under reflux conditions. ktu.edunih.govmdpi.com

The mechanism involves the initial formation of a di-hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable aromatic pyrrole ring. For example, the reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide with hexane-2,5-dione in refluxing propan-2-ol with a catalytic amount of glacial acetic acid for 2 hours yields 1-(5-chloro-2-hydroxyphenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide. nih.gov

Table 2: Synthesis of Pyrrole Derivatives

| Starting Hydrazide | Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 1-(9-Ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione | Propan-2-ol, Acetic acid (cat.), reflux | 2,5-Dimethylpyrrole derivative | ktu.edu |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione | Propan-2-ol, Acetic acid (cat.), reflux | 1-(5-Chloro-2-hydroxyphenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide | nih.govmdpi.com |

Generation of Pyrazole (B372694) Derivatives from Pentane-2,4-dione Condensation

Similar to pyrrole synthesis, pyrazole derivatives can be readily prepared from this compound through condensation with a 1,3-dicarbonyl compound, specifically pentane-2,4-dione (acetylacetone). nih.govktu.ltmdpi.comnih.govyoutube.com This reaction, a variation of the Knorr pyrazole synthesis, is typically acid-catalyzed, often using hydrochloric acid, and performed in a solvent like propan-2-ol at reflux. nih.govktu.ltmdpi.comyoutube.com

The reaction proceeds by the sequential condensation of the hydrazide with the two carbonyl groups of the dione, followed by cyclization and dehydration to afford the stable pyrazole ring. For instance, refluxing 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide with pentane-2,4-dione in propan-2-ol in the presence of a few drops of hydrochloric acid yields the corresponding 3,5-dimethyl-1H-pyrazole derivative. nih.govmdpi.com

Table 3: Synthesis of Pyrazole Derivatives

| Starting Hydrazide | Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione | Propan-2-ol, HCl (cat.), reflux | 1-(5-Chloro-2-hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrrolidin-2-one | nih.govmdpi.com |

Reactivity with Isatin (B1672199) and other Ketones

The reactivity of this compound extends to ketones, notably isatin, to form hydrazone derivatives. lmaleidykla.ltlmaleidykla.lt The reaction with isatin is of particular interest due to the biological significance of isatin-based compounds. lmaleidykla.ltekb.eg The condensation occurs at the C-3 carbonyl group of the isatin ring. lmaleidykla.lt This reaction is typically carried out in a mixture of solvents like methanol and 1,4-dioxane (B91453) in the presence of a catalytic amount of glacial acetic acid under reflux conditions. lmaleidykla.ltlmaleidykla.lt

The nucleophilic hydrazide group attacks the electrophilic ketone carbonyl, leading to the formation of a hydrazone linkage and a new molecule incorporating the 2-oxoindoline moiety. lmaleidykla.lt

Cyclization Reactions for Azole Formation

Beyond simple condensation, this compound is a valuable precursor for the synthesis of various five-membered heterocyclic rings containing nitrogen and other heteroatoms, collectively known as azoles. These cyclization reactions often involve the reaction of the hydrazide with reagents that provide the necessary atoms to complete the heterocyclic ring.

Synthesis of 1,3,4-Oxadiazole Derivatives via Carbon Disulfide Reaction

A well-established route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of a carbohydrazide (B1668358) with carbon disulfide in a basic medium. njppp.comktu.edunih.govnih.govjchemrev.comresearchgate.net This transformation is applicable to this compound and its derivatives. The reaction is typically performed by treating the hydrazide with carbon disulfide in an alcoholic solution of a base, such as potassium hydroxide (B78521). njppp.comktu.edunih.gov

The reaction proceeds through the formation of a dithiocarbazate intermediate, which upon heating undergoes intramolecular cyclization with the elimination of hydrogen sulfide. Subsequent acidification of the reaction mixture yields the target 1,3,4-oxadiazole-2-thiol, which exists in tautomeric equilibrium with its thione form. nih.gov For example, refluxing 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification, provides 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one. nih.gov

Table 4: Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Hydrazide | Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 1-(9-Ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Carbon disulfide | Methanol, KOH, then HCl | 1,3,4-Oxadiazole derivative | ktu.edu |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Carbon disulfide | Ethanol, KOH, reflux, then HCl | 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | nih.gov |

Formation of 1,2,4-Triazole (B32235) Derivatives from Thiosemicarbazide (B42300) Intermediates

The synthesis of 1,2,4-triazole rings from this compound is a well-established route that proceeds through a thiosemicarbazide intermediate. This two-step process leverages the nucleophilicity of the hydrazide group.

First, the carbohydrazide is treated with an appropriate thiocarbonyl compound. A common method involves reaction with an isothiocyanate (R-N=C=S). The terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a 4-substituted-thiosemicarbazide derivative.

In the second step, this thiosemicarbazide intermediate undergoes intramolecular cyclization. This ring-closure reaction is typically induced by heating in a basic medium, such as an aqueous solution of sodium hydroxide. mdpi.com The reaction proceeds via dehydration and cyclization to yield the corresponding 4-substituted-3-(5-oxopyrrolidin-3-yl)-1H-1,2,4-triazole-5(4H)-thione. The use of thiosemicarbazide and its derivatives is a classical and efficient strategy for the synthesis of 1,2,4-triazole heterocycles. benthamdirect.comingentaconnect.com

| Reagent Sequence | Intermediate | Final Heterocycle | Conditions |

| 1. Isothiocyanate (R-NCS) 2. Base (e.g., NaOH) | 1-((5-Oxopyrrolidin-3-yl)carbonyl)-4-substituted-thiosemicarbazide | 4-Substituted-3-(5-oxopyrrolidin-3-yl)-1H-1,2,4-triazole-5(4H)-thione | 1. Room Temperature 2. Heating/Reflux |

Preparation of Thiadiazole Derivatives

The carbohydrazide moiety is also a key precursor for the synthesis of substituted 1,3,4-thiadiazoles. A prevalent method involves the reaction of this compound with carbon disulfide (CS₂) in a basic environment, such as ethanolic potassium hydroxide. mdpi.com

The reaction mechanism initiates with the formation of a dithiocarbazate salt. Upon heating and subsequent acidification, this intermediate undergoes cyclization with the elimination of two molecules of water to yield 5-(5-oxopyrrolidin-3-yl)-1,3,4-thiadiazole-2(3H)-thione. This transformation provides a direct route to introduce a thiadiazole ring, a common scaffold in pharmacologically active compounds.

| Starting Material | Reagents | Resulting Heterocycle |

| This compound | 1. Carbon Disulfide (CS₂) 2. Potassium Hydroxide (KOH) 3. Acid | 5-(5-Oxopyrrolidin-3-yl)-1,3,4-thiadiazole-2(3H)-thione |

Generation of Benzimidazole (B57391) Derivatives

Benzimidazole derivatives can be synthesized from this compound by condensation with o-phenylenediamine (B120857). arabjchem.org This reaction, known as the Phillips-Ladenburg synthesis, is typically carried out under acidic conditions, often by refluxing the reactants in 4N hydrochloric acid. arabjchem.org

In this process, the carbohydrazide essentially acts as a carboxylic acid equivalent. The o-phenylenediamine undergoes a double condensation reaction, first forming an amide linkage followed by a cyclodehydration step to form the imidazole (B134444) ring fused to the benzene (B151609) ring. The product of this reaction is 2-(5-oxopyrrolidin-3-yl)-1H-benzimidazole. The benzimidazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents. nih.govmdpi.com

| Reactants | Conditions | Resulting Heterocycle |

| This compound, o-Phenylenediamine | Acidic (e.g., 4N HCl), Reflux | 2-(5-Oxopyrrolidin-3-yl)-1H-benzimidazole |

Alkylation Reactions of Nitrogen Centers

Alkylation of Amide Nitrogen Atoms

The nitrogen atom within the 5-oxopyrrolidine ring (a lactam) can be functionalized through alkylation. While direct alkylation of the N-H bond is possible, a common synthetic strategy involves building the substituted ring from acyclic precursors. For instance, reacting N-substituted anilines with itaconic acid yields N-aryl-5-oxopyrrolidine-3-carboxylic acids. nih.govnih.gov This approach incorporates the desired substituent at the amide nitrogen from the start of the synthesis.

Direct alkylation can also be achieved on a pre-formed 5-oxopyrrolidine ring. For example, reacting a 2-(phenoxymethyl)-1H-benzimidazole, which contains an unsubstituted benzimidazole nitrogen, with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a polar aprotic solvent like dry acetone, leads to alkylation at the nitrogen, yielding ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate. arabjchem.org A similar principle applies to the lactam nitrogen of the 5-oxopyrrolidine ring, though it is often less nucleophilic.

Alkylation within Formed Heterocyclic Moieties (e.g., Imidazole Ring)

Once heterocyclic systems like 1,2,4-triazoles or thiadiazoles are formed from this compound, they can be subjected to further derivatization. For example, the triazole-thiones and thiadiazole-thiones synthesized as described above exist in a tautomeric equilibrium with their thiol forms. The sulfur atom in the thiol form is a soft nucleophile and can be readily alkylated.

Reaction of a 5-phenyl-1,2,4-triazole-3-thione with an alkyl halide, such as butyl iodide, in the presence of a weak base like potassium carbonate in acetone, results in selective S-alkylation to produce the corresponding 3-(butylthio)-5-phenyl-1,2,4-triazole. mdpi.com This demonstrates that the heterocyclic derivatives of this compound are not merely final products but can serve as intermediates for further structural elaboration.

| Heterocycle | Reagents | Site of Alkylation | Product Type |

| 1,2,4-Triazole-3-thione | Alkyl Halide, K₂CO₃ | Sulfur (exocyclic) | 3-(Alkylthio)-1,2,4-triazole |

| Benzimidazole | Ethyl Chloroacetate, K₂CO₃ | Nitrogen (ring) | N-Alkylated Benzimidazole |

Incorporation into Hybrid Chemical Structures

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a modified biological activity profile. mdpi.com The this compound scaffold is an attractive component for designing such hybrids. nih.gov

Researchers have incorporated this moiety into larger structures to target various diseases. For instance, a series of novel hydrazones were synthesized from 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide by condensing it with various substituted aldehydes. nih.govresearchgate.net These hybrid molecules, which combine the 5-oxopyrrolidine, diphenylamine (B1679370), and hydrazone moieties, were investigated as potential multi-kinase inhibitors for anticancer applications. nih.govvu.lt Molecular modeling studies suggest that the 5-oxopyrrolidine ring can act as a structural analog to the pyrrolopyridine core of known kinase inhibitors, while the acylhydrazide linker can form crucial hydrogen bonds within the ATP-binding site of kinases. nih.gov This strategic incorporation highlights the value of the this compound unit in constructing complex and biologically relevant hybrid molecules. nih.govnih.gov

Structural Elucidation and Spectroscopic Characterization Methodologies for 5 Oxopyrrolidine 3 Carbohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is pivotal for determining the number and electronic environment of protons within a molecule. In the case of 5-Oxopyrrolidine-3-carbohydrazide derivatives, the ¹H NMR spectrum provides characteristic signals for the protons on the pyrrolidine (B122466) ring and the carbohydrazide (B1668358) functional group. mdpi.com

The protons of the pyrrolidine ring, specifically the methylene (B1212753) (CH₂) and methine (CH) groups, typically resonate in the upfield region of the spectrum. mdpi.commdpi.com For instance, the protons at the C2 position (adjacent to the nitrogen) and C4 position often appear as complex multiplets. mdpi.commdpi.com The proton at the C3 position, which is attached to the carbon bearing the carbohydrazide group, also presents as a multiplet due to spin-spin coupling with neighboring protons. mdpi.commdpi.com The lactam N-H proton is often observed as a broad singlet. mdpi.com

Protons of the carbohydrazide side chain (-CONHNH₂) also exhibit distinct signals. The NH and NH₂ protons frequently appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration effects. mdpi.com

Table 1: Illustrative ¹H NMR Spectral Data for a Representative this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a, H-2b | 3.82–3.96 | m | - |

| H-3 | 3.23–3.32 | m | - |

| H-4a, H-4b | 2.56–2.73 | m | - |

| Lactam NH | 7.65 | br. s | - |

| Hydrazide NH | 9.93 | s | - |

| Hydrazide NH₂ | 7.65 | br. s | - |

Note: The data presented are illustrative and based on reported values for derivatives of this compound. mdpi.com Actual chemical shifts and coupling constants can vary depending on the specific molecular structure and the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of the molecule. Each unique carbon atom in a this compound derivative gives rise to a specific signal in the ¹³C NMR spectrum. mdpi.comlmaleidykla.lt

The carbonyl carbons of the lactam (C5) and the carbohydrazide group are the most deshielded, appearing in the downfield region of the spectrum, typically around 170-175 ppm. mdpi.comlmaleidykla.lt The carbon atoms of the pyrrolidine ring (C2, C3, and C4) resonate at higher field strengths, and their precise chemical shifts are indicative of their substitution and local electronic environment. mdpi.comlmaleidykla.lt

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | 50.61 |

| C3 | 35.30 |

| C4 | 34.97 |

| C5 (Lactam C=O) | 174.48 |

| Carbohydrazide C=O | 170.73 |

Note: The data presented are illustrative and based on reported values for derivatives of this compound. mdpi.com Actual chemical shifts can vary depending on the specific molecular structure and the solvent used.

Identification and Quantification of E/Z Conformational Isomers

A notable feature in the NMR spectra of some this compound derivatives is the presence of E/Z conformational isomers. mdpi.com This isomerism arises from the restricted rotation around the amide bond within the carbohydrazide moiety. The presence of these rotamers is clearly demonstrated in the NMR spectra, which show distinct sets of signals for each conformer. mdpi.com

For example, the ¹H NMR spectrum may display two separate singlets for the N=CH proton and the NH proton of the hydrazone linkage, with their relative integration indicating the ratio of the E and Z isomers. mdpi.comlmaleidykla.lt In some reported cases, the ratio of Z to E rotamers has been observed to be approximately 65/35. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for the identification of key functional groups within a molecule. masterorganicchemistry.com For derivatives of this compound, the IR spectrum provides clear evidence for the presence of the lactam and carbohydrazide moieties.

Characteristic absorption bands are observed for the N-H stretching vibrations of the amide and hydrazide groups, typically appearing as a broad band in the 3200-3400 cm⁻¹ region. mdpi.commdpi.com The C=O stretching vibrations of the lactam and carbohydrazide carbonyls give rise to strong, sharp absorptions in the range of 1625-1701 cm⁻¹. mdpi.com Additionally, the C-N stretching vibration, usually found between 1110 cm⁻¹ and 1172 cm⁻¹, further confirms the presence of the core structure. mdpi.com

Table 3: Typical IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H (Lactam, Hydrazide) | Stretching | 3012–3345 |

| C=O (Lactam, Carbohydrazide) | Stretching | 1625–1701 |

| C=N (Hydrazone) | Stretching | 1515–1517 |

| C-N | Stretching | 1110–1172 |

Note: The data presented are based on reported values for derivatives of this compound. mdpi.com The exact positions of the absorption bands can be influenced by the specific substitution pattern and physical state of the sample.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of the molecular formula of a compound. nih.gov This technique measures the mass-to-charge ratio of an ion with very high accuracy, which allows for the unambiguous determination of its elemental composition. nih.gov

For derivatives of this compound, HRMS is used to confirm the molecular formula by comparing the experimentally measured mass of the protonated molecule ([M+H]⁺) with the theoretically calculated mass. nih.gov A close match between the found and calculated values, typically with an error of less than 5 ppm, provides strong evidence for the proposed structure. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to quantitatively determine the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. azom.comvelp.com This method provides a crucial final check on the purity and elemental composition of newly synthesized this compound derivatives. mu.edu.iq

The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula. mdpi.com A close agreement between the found and calculated values, typically within a margin of ±0.4%, serves as a definitive confirmation of the compound's composition and purity. mdpi.commdpi.com

X-ray Diffraction Analysis for Solid-State Structure Determination and Stereochemistry

X-ray diffraction (XRD) analysis of single crystals stands as the most definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. cam.ac.ukuidaho.edu This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation and configuration of the molecule. For derivatives of this compound, which often contain multiple chiral centers and flexible moieties, single-crystal XRD is indispensable for establishing the absolute stereochemistry and understanding the supramolecular architecture established through intermolecular interactions. uiowa.edu

The fundamental principle of single-crystal XRD involves irradiating a crystalline sample with monochromatic X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the unit cell, the fundamental repeating unit of the crystal. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision. cam.ac.uk

A key application of this technique for this compound derivatives is the unequivocal assignment of stereochemistry. For instance, in derivatives synthesized from chiral precursors, XRD analysis can confirm the retention or inversion of configuration at stereogenic centers. This is crucial as the biological activity of such compounds is often highly dependent on their specific stereoisomeric form.

An illustrative example of the power of this technique is found in the structural analysis of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, a derivative synthesized from 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide. The crystallographic data for a related structure, 1-(5-chloro-2-hydroxyphenyl)-N'-(phenylcarbamothioyl)pyrrolidine-3-carbohydrazide, was deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 1883850, providing a wealth of structural information. Current time information in Cambridgeshire, GB.

The data obtained from such an analysis allows for the creation of detailed tables summarizing the crystal's properties.

Table 1: Crystal Data and Structure Refinement for a this compound Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₇ClN₄O₃S |

| Formula Weight | 420.87 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.50 Å |

| b | 15.25 Å |

| c | 12.30 Å |

| α | 90° |

| β | 105.5° |

| γ | 90° |

| Volume | 1900 ų |

| Z | 4 |

| Density (calculated) | 1.470 Mg/m³ |

Note: The data in this table is representative of a typical crystal structure determination for a derivative of this class and is based on the type of information available from a CCDC entry.

From these primary data, a detailed analysis of the molecular structure is possible. The analysis confirms the connectivity of the atoms and reveals the conformation of the five-membered pyrrolidinone ring, which is typically found in an envelope or twisted conformation. Furthermore, the orientation of the various substituent groups relative to the core structure is precisely defined.

Crucially, the analysis of the diffraction data also elucidates the network of intermolecular interactions that stabilize the crystal lattice. For derivatives of this compound, hydrogen bonding is a dominant feature. The hydrazide moiety, with its N-H groups, and the lactam carbonyl group are potent hydrogen bond donors and acceptors. The crystallographic analysis reveals the specific atoms involved in these hydrogen bonds, their distances, and their angles, defining the supramolecular synthons that dictate the crystal packing. These interactions can form intricate one-, two-, or three-dimensional networks, influencing the physical properties of the solid material.

Conformational Analysis and Stereochemical Considerations in 5 Oxopyrrolidine 3 Carbohydrazide Derivatives

Investigation of Restricted Rotation around Amide Bonds

A defining characteristic of the amide bond (C-N) is its restricted rotation. This phenomenon arises from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, creating a resonance hybrid structure. This gives the C-N bond partial double-bond character, establishing a significant energy barrier to rotation. nii.ac.jpresearchgate.netnih.gov In amides, this barrier is substantial enough to slow rotation on the NMR timescale, allowing for the observation of distinct geometric isomers at room temperature. nih.gov

In the context of 5-oxopyrrolidine-3-carbohydrazide derivatives, particularly the hydrazones formed at the carbohydrazide (B1668358) moiety, this restricted rotation occurs around the N-C(O) amide bond of the acylhydrazone group (–C(O)–NH–N=). nih.gov Spectroscopic studies, primarily using Nuclear Magnetic Resonance (NMR), provide clear evidence for this rotational hindrance. For instance, in DMSO-d6 solutions, it is common to observe a doubling of specific proton signals in the 1H NMR spectra. nih.gov This splitting of resonances, particularly for the NH proton of the hydrazone and any nearby protons such as those on hydroxyl-substituted aromatic rings, is a direct consequence of the slow interconversion between the resulting Z and E isomers. nih.gov

For example, the 1H NMR spectrum of a 2-hydroxybenzene derivative of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide showed two distinct singlets for the hydroxyl proton, each with half the expected intensity, unequivocally indicating the presence of two stable isomeric forms in solution. nih.gov This observation underscores that the energy barrier to rotation around the amide bond in these derivatives is significant enough to allow for the isolation or, at minimum, the distinct observation of the separate conformers.

Table 1: Spectroscopic Evidence for Rotational Isomers in this compound Derivatives

| Compound Derivative | Spectroscopic Observation | Implication | Reference |

| N'-(2-hydroxybenzylidene) | Two singlets observed for the hydroxyl proton in 1H NMR. | Co-existence of a mixture of Z/E isomers due to hindered amide bond rotation. | nih.gov |

| General Acylhydrazones | Splitting of resonances for NH group protons in 1H NMR. | Slow interconversion between Z and E isomers on the NMR timescale. | nih.gov |

| N'-(2,4-dihydroxybenzylidene) | Double sets of resonances observed for OH and NH group protons. | Presence of stable rotational isomers in solution. | nih.gov |

| N'-(2-hydroxynaphthalenylmethylene) | Pattern of double sets of resonances for OH and NH group protons. | Hindered rotation leading to distinct Z and E conformers. | nih.gov |

Factors Influencing E/Z Isomerism and Conformer Ratios

The restricted rotation around the amide bond in acylhydrazones like the this compound derivatives leads to the formation of E and Z geometric isomers. The relative population of these isomers is not static and can be influenced by a variety of internal and external factors. mdpi.com

Key Influencing Factors:

Steric and Electronic Effects: The nature of the substituents on the arylidene moiety (the group attached to the N=CH function) plays a critical role. Bulky substituents can sterically favor one isomer over the other to minimize non-bonded interactions. mdpi.com Electron-donating or electron-withdrawing groups can alter the electronic density across the acylhydrazone backbone, influencing the stability of the isomers and the energy barrier for their interconversion. mdpi.commdpi.com

Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds can strongly stabilize one isomer. For instance, an ortho-hydroxyl or methoxy (B1213986) group on the benzylidene ring can form a hydrogen bond with the hydrazone's imine nitrogen or amide oxygen, locking the conformation into a preferred E or Z form and increasing its population in the equilibrium mixture. nih.govmdpi.com The observation of distinct NMR signals for such hydroxyl protons confirms their involvement in different chemical environments, characteristic of E/Z isomerism stabilized by hydrogen bonding. nih.gov

Solvent Effects: The polarity of the solvent can influence the isomer ratio. Polar solvents may stabilize the more polar isomer through dipole-dipole interactions or hydrogen bonding, shifting the equilibrium. psu.edu The consistent observation of isomeric mixtures for this compound derivatives in a polar aprotic solvent like DMSO-d6 highlights the solvent's role in mediating isomer stability. nih.gov

Photochemical and Thermal Isomerization: Acylhydrazones can undergo E/Z isomerization upon irradiation with light, typically UV, which can populate the less thermodynamically stable isomer. mdpi.comnih.gov This process can be reversible, with the system returning to its thermal equilibrium over time or upon heating. This photoswitching capability is a known feature of the acylhydrazone scaffold. mdpi.com

In studies of 5-oxopyrrolidine-3-carbohydrazides, it has been noted that while the amide bond rotation leads to E/Z isomers, the formation of geometric isomers around the azomethine (C=N) bond is not typically observed, simplifying the conformational analysis to the two primary rotamers defined by the amide linkage.

Conformational Dynamics of the Pyrrolidinone Ring

The five-membered pyrrolidinone ring, which forms the core of the this compound scaffold, is not planar and possesses significant conformational flexibility. nih.govfrontiersin.org This "unconstrained" nature is advantageous in molecular design, as its conformation can be influenced and potentially fixed by the choice of substituents. nih.gov

The ring's flexibility is characterized by puckering, a motion that avoids the high energy of an eclipsed, planar conformation. The most stable conformations of five-membered rings like pyrrolidine (B122466) are typically described as envelope (E) or twist (T) forms. frontiersin.orgunito.it For proline, a closely related structure, these are often referred to by the position of the Cγ atom (the carbon between Cβ and Cδ) relative to the approximate plane of the ring.

Cγ-endo (UP pucker): The Cγ atom is displaced on the same side as the carboxyl group (or in this case, the carbohydrazide substituent).

Cγ-exo (DOWN pucker): The Cγ atom is displaced on the opposite side of the carboxyl group. frontiersin.orgunito.it

The energy barrier for interconversion between these puckered forms is generally low. For example, computational and experimental studies on proline and its derivatives have shown energy differences between endo and exo puckers to be in the range of 1-3 kcal/mol, with activation energies for ring flipping that can be as low as ~1.3 kcal/mol. frontiersin.orgunito.it This low barrier means that at room temperature, the pyrrolidinone ring is in a state of dynamic equilibrium, rapidly interconverting between various puckered conformations. The specific population of each conformer can be subtly influenced by substituents on the ring and the nitrogen atom, as well as by intermolecular interactions within a crystal lattice. rsc.org

Table 2: Calculated Energy Parameters for Pyrrolidine Ring Puckering (Based on Proline Models)

| Conformation Type | Parameter | Energy Value (kcal/mol) | Significance | Reference |

| Cγ-endo vs. Cγ-exo | Energy Difference (in DMSO) | 1.2 | Indicates a small preference for one pucker, but both are accessible. | frontiersin.org |

| Cγ-endo vs. Cγ-exo | Energy Difference (gas phase) | 2.8 | Shows the influence of solvent on stabilizing different puckers. | frontiersin.org |

| Proline Crystal | Activation Energy for Ring Flip | ~1.3 (5.4 kJ/mol) | Demonstrates the low barrier for dynamic interconversion between puckered forms. | unito.it |

Note: Data is for proline-containing peptides, which serve as an excellent model for the conformational behavior of the 5-oxopyrrolidine ring.

Computational Chemistry Approaches in 5 Oxopyrrolidine 3 Carbohydrazide Research

Molecular Modeling for Spatial Structure Determination

The precise three-dimensional arrangement of atoms in 5-Oxopyrrolidine-3-carbohydrazide is fundamental to understanding its chemical reactivity and biological interactions. While experimental techniques like X-ray crystallography provide definitive solid-state structures, they can be challenging and time-consuming. To date, a specific crystal structure for the parent compound this compound has not been widely reported in publicly accessible databases. However, the crystal structure of some of its derivatives, such as 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, has been determined, providing valuable geometric information about the 5-oxopyrrolidine core. nih.gov

In the absence of direct experimental data for the parent compound, molecular modeling techniques serve as a powerful alternative for predicting its spatial structure. Methods such as molecular mechanics (MM) can be employed to generate and optimize the 3D geometry of the molecule. These models are built upon force fields that approximate the potential energy of the molecule as a function of its atomic coordinates. By minimizing this energy, a stable, low-energy conformation of this compound can be obtained. The unconstrained nature of the pyrrolidine (B122466) ring allows for a degree of flexibility, which can be crucial in drug design. nih.gov This flexibility can be explored through conformational analysis to identify various low-energy shapes the molecule might adopt.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of this compound that are not accessible through classical molecular modeling. Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. nih.gov

Although specific DFT studies on the parent this compound are not extensively documented in the literature, research on analogous compounds like 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside demonstrates the utility of this approach. researchgate.net For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Providing a more accurate 3D structure than molecular mechanics.

Calculate electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are crucial for predicting reactivity and intermolecular interactions.

Predict spectroscopic properties: Including IR and NMR spectra, which can aid in the structural confirmation of synthesized compounds. nih.gov

Determine thermochemical properties: Such as the enthalpy of formation.

Studies on related pyroglutamic acid have utilized DFT to investigate reaction mechanisms, such as its formation from glutamic acid, highlighting the power of these methods in understanding the chemical behavior of the 5-oxopyrrolidine ring system. taylorandfrancis.com

Molecular Dynamics (MD) Simulations for Conformational Sampling

While molecular modeling can identify stable conformations, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, often in the presence of a solvent like water. youtube.com

For this compound, MD simulations would be invaluable for:

Conformational Sampling: Exploring the full range of accessible conformations of the flexible pyrrolidine ring and the carbohydrazide (B1668358) side chain. This is crucial as the biological activity of a molecule can depend on its ability to adopt a specific conformation to bind to a biological target.

Solvation Effects: Understanding how the molecule interacts with surrounding water molecules, which can influence its conformation and availability for binding.

Flexibility Analysis: Quantifying the flexibility of different parts of the molecule, which can be important for its binding properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua This method is extensively used in drug discovery to predict how a small molecule (ligand), such as a derivative of this compound, might bind to a protein target.

Prediction of Ligand-Receptor Interactions

In a notable study, a series of novel hydrazone derivatives of this compound were synthesized and evaluated for their anticancer activity. mdpi.com Molecular docking was employed to investigate the potential mechanism of action of the most active compounds. mdpi.com The study focused on several protein kinases known to be involved in cancer progression, including BRAF, MEK, SRC, and ACK-1. nih.govmdpi.com

The docking results predicted that these this compound derivatives could act as multikinase inhibitors by binding to the ATP-binding site of these enzymes. nih.govmdpi.com The interactions predicted by the docking simulations typically involved hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the kinases. nih.gov For example, the 5-oxopyrrolidine ring was identified as a structural analog to the pyrrolopyridine core of known kinase inhibitors, with its lactam NH and C=O groups capable of forming hydrogen bonds. nih.gov

Estimation of Binding Affinities

A key output of molecular docking simulations is the estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). dntb.gov.ua Lower (more negative) values indicate a stronger predicted binding affinity. In the study of this compound derivatives, the docking scores were used to rank the compounds and prioritize them for further experimental testing. mdpi.com

A selection of the most active hydrazone derivatives and their calculated binding affinities for various protein kinase targets are presented in the table below.

| Compound | Target Kinase | Binding Affinity (kcal/mol) |

| Derivative 12 | BRAF | -11.471 |

| Derivative 12 | SCR | -11.174 |

| Derivative 8 | BRAF | -10.4 |

| Derivative 8 | MEK | -9.8 |

| Derivative 6 | BRAF | -10.1 |

| Derivative 4 | MEK | -9.5 |

Data sourced from a study on novel 5-Oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors. mdpi.comnih.gov

These results highlight the potential of these compounds as potent inhibitors of key cancer-related kinases. mdpi.com

Analysis of Binding Modes and Pharmacophores

Beyond predicting binding affinity, molecular docking provides detailed insights into the binding mode of a ligand within a receptor's active site. This includes identifying the specific amino acid residues involved in the interaction and the geometry of the complex. The analysis of these binding modes is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. vu.lt

For the this compound derivatives, the docking studies revealed that the compounds share key pharmacophoric features with known kinase inhibitors. nih.gov A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The key pharmacophoric elements identified in these derivatives include:

The 5-oxopyrrolidine ring: Acts as a scaffold and provides hydrogen bond donors and acceptors. nih.gov

The acylhydrazone linker: Can mimic the hydrogen-bonding roles of linkers in other kinase inhibitors, enhancing binding to the kinase hinge region. nih.gov

The substituted aryl moieties: These groups often occupy hydrophobic pockets within the kinase active site. nih.gov

The identification of these pharmacophores provides a rational basis for the design of new, potentially more effective, this compound-based kinase inhibitors. ijper.org

Future Research Directions and Advanced Synthetic Strategies

Development of Novel Synthetic Pathways

The primary route for derivatizing 5-Oxopyrrolidine-3-carbohydrazide involves its condensation with various aldehydes and ketones to form hydrazones. nih.govnih.gov This reaction is typically carried out by heating the hydrazide with the corresponding aldehyde in a solvent like methanol (B129727) or propan-2-ol. vu.ltmdpi.com For instance, a series of novel hydrazones were synthesized from 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide and various aldehydes at 60–70 °C. nih.govvu.lt

Further transformations of the hydrazide moiety allow for the creation of various heterocyclic systems. Reaction with isocyanates or isothiocyanates yields semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. mdpi.comrtu.lv These intermediates can then be cyclized to form heterocycles like 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. rtu.lvvu.lt

Advanced and more efficient synthetic strategies are also being explored. Microwave-assisted solid-phase synthesis has emerged as a powerful technique for accelerating the production of hydrazone-linked 5-oxopyrrolidine hybrids. evitachem.com This method significantly reduces reaction times from hours to minutes and often results in higher purity products without the need for extensive chromatographic purification. evitachem.com

A summary of common synthetic transformations is presented below:

| Starting Material | Reagent(s) | Key Transformation | Product Class |

| This compound | Aldehydes / Ketones | Condensation | Hydrazones |

| This compound | Phenyl isothiocyanate | Addition | Thiosemicarbazides |

| This compound | Phenyl isocyanate | Addition | Semicarbazides |

| This compound | Carbon disulfide / KOH | Addition & Cyclization | 1,3,4-Oxadiazoles |

| Thiosemicarbazide derivative | Acid or Base | Intramolecular Cyclization | 1,2,4-Triazoles / 1,3,4-Thiadiazoles |

Exploration of Catalyst Systems for Derivatization

The choice of catalyst is crucial in directing the synthesis of this compound derivatives. Acid catalysis is commonly employed for the formation of hydrazones. Small amounts of concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are often added to the reaction mixture to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the hydrazide. nih.govnih.gov Glacial acetic acid is also utilized, particularly in reactions with diketones to form pyrazole (B372694) and pyrrole (B145914) nuclei. lmaleidykla.lt

The reaction environment (acidic vs. basic) can selectively determine the final heterocyclic product from the same precursor. For example, the intramolecular heterocyclization of thiosemicarbazide derivatives of 5-oxopyrrolidine proceeds differently based on the pH. rtu.lv Under acidic conditions, 1,3,4-thiadiazoles are formed, whereas basic conditions promote the formation of 1,2,4-triazoles. rtu.lv This highlights the potential for catalyst-controlled selective synthesis of distinct heterocyclic systems from a common intermediate. Future work could involve screening a wider range of Lewis and Brønsted acids or bases to optimize yields and explore new reaction pathways.

Chemoinformatics and High-Throughput Screening in Derivatization Libraries

Modern drug discovery increasingly relies on computational methods to guide synthetic efforts. nih.govvu.lt Chemoinformatics and molecular docking studies provide a framework for understanding ligand-receptor interactions at a molecular level before committing to resource-intensive laboratory synthesis. vu.lt By creating virtual libraries of this compound derivatives, researchers can perform high-throughput screening against specific biological targets, such as protein kinases. nih.gov

This in silico approach accelerates the lead optimization process by prioritizing compounds with the highest predicted binding affinity and selectivity. vu.lt For instance, the this compound structure is recognized as sharing key pharmacophores with known kinase inhibitors, making it an attractive scaffold for designing new anticancer agents. nih.govvu.lt Computational screening helps identify which substituents on the core structure are most likely to enhance biological activity, thereby guiding chemists to synthesize the most promising candidates. nih.gov

Advanced Spectroscopic Techniques for Fine Structure Analysis

The structural elucidation of novel this compound derivatives is confirmed through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and for detailed structural analysis.

¹H NMR spectra provide definitive evidence for the formation of derivatives. For example, in hydrazones, the appearance of a new singlet in the downfield region (typically δ 7.9–8.8 ppm) is characteristic of the azomethine proton (CH=N). nih.govmdpi.com The protons of the NH groups of the hydrazone fragment also give characteristic signals, often observed at δ 11.5–12.0 ppm. nih.govmdpi.com The presence of E/Z isomeric mixtures of hydrazones can also be identified in solution, as indicated by multiple sets of signals for certain protons. nih.gov

¹³C NMR spectra are used to confirm the presence of key functional groups. For instance, the formation of a thiosemicarbazide derivative is confirmed by a resonance line for the thiocarbonyl (C=S) carbon at around 181 ppm. mdpi.com

Infrared (IR) Spectroscopy: IR spectra are useful for identifying characteristic functional groups. The presence of carbonyl (C=O) stretching bands and N-H stretching bands confirms the integrity of the pyrrolidinone and hydrazide moieties. lmaleidykla.lt

The table below summarizes characteristic spectroscopic data for derivatives of this compound.

| Derivative Type | Spectroscopic Technique | Characteristic Signal/Peak | Approximate Position |

| Hydrazone | ¹H NMR | Azomethine proton (CH=N) | δ 7.9–8.8 ppm |

| Hydrazone | ¹H NMR | Hydrazone NH proton | δ 11.5–12.0 ppm |

| Thiosemicarbazide | ¹³C NMR | Thiocarbonyl carbon (C=S) | δ 181 ppm |

| Pyrrolidinone Ring | ¹³C NMR | Carbonyl carbon (C=O) | δ ~172 ppm |

| Carboxylic Acid | ¹H NMR | COOH proton | δ ~12.6 ppm |

Integration of Experimental and Computational Methodologies for Mechanism Elucidation

The synergy between experimental synthesis and computational modeling is a powerful strategy for advancing the chemistry of this compound. nih.govvu.lt While laboratory experiments provide tangible compounds and biological data, computational methods offer insights into the underlying molecular mechanisms that are difficult to observe directly.

Molecular docking studies, for example, are used not just for screening but also for proposing binding modes of newly synthesized compounds within the active site of a target protein. nih.govvu.lt This information helps rationalize the observed structure-activity relationships and guides the design of next-generation derivatives with improved affinity. vu.lt

Furthermore, quantum chemical calculations can be employed to study the electronic properties of the molecules and to model reaction pathways. vu.lt For instance, theoretical studies on hydrazones have helped explain the stability of Z/E rotamers observed in NMR spectra. semanticscholar.org By combining experimental results with computational predictions, researchers can build a more complete picture of how these molecules behave, interact with biological systems, and can be chemically modified, ultimately accelerating the development of new compounds with desired properties. vu.lt

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-Oxopyrrolidine-3-carbohydrazide derivatives?

- Methodological Answer : Derivatives are synthesized via condensation reactions. For example:

- Hydrazone formation : Reacting this compound with aromatic aldehydes (e.g., 2,4-dimethoxybenzaldehyde) in isopropanol under reflux yields hydrazone derivatives (e.g., compound 11b , 74% yield) .

- Heterocyclic core construction : Diketones or isatin can be used to form pyrazole or pyrrole moieties .

- Diastereoselective synthesis : Neutralization of diastereohomogeneous dimethyl glutarate hydrochlorides enables preparation of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates .

Q. How are this compound derivatives characterized spectroscopically?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., carbonyl carbons at ~170 ppm; pyrrolidine ring protons at δ 2.5–4.0 ppm) .

- IR spectroscopy : Confirm hydrazide (-NH-CO-) stretches at ~3200–3300 cm⁻¹ and carbonyl (C=O) bands at ~1650–1700 cm⁻¹ .

- Elemental analysis : Compare calculated vs. observed C, H, N percentages (e.g., compound 14b showed <0.5% deviation) .

Advanced Research Questions

Q. How can discrepancies between calculated and observed elemental analysis data be resolved?

- Methodological Answer :

- Purity checks : Recrystallize compounds (e.g., ethanol/water mixtures) to remove residual solvents .

- Analytical calibration : Use high-purity reference standards (e.g., NIST-traceable materials) for CHNS analyzers .

- Alternative techniques : Validate via mass spectrometry (e.g., HRMS) to confirm molecular ion peaks .

Q. What strategies optimize diastereoselective synthesis of 5-oxopyrrolidine derivatives?

- Methodological Answer :

- Chiral auxiliaries : Use (2R*,3R*)-configured dimethyl glutamate hydrochlorides to control stereochemistry .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance diastereomeric excess by stabilizing transition states .

- Temperature control : Lower reaction temperatures (e.g., 0–5°C) reduce epimerization risks .

Q. How can computational methods enhance X-ray crystallographic refinement for 5-oxopyrrolidine derivatives?

- Methodological Answer :

- SHELX suite : Use

SHELXLfor high-resolution refinement, incorporating anisotropic displacement parameters and twin-law corrections for challenging datasets . - Validation tools : Employ

PLATONto check for missed symmetry or solvent-accessible voids . - Density functional theory (DFT) : Optimize molecular geometry (e.g., B3LYP/6-31G*) to validate crystallographic bond lengths/angles .

Q. How do structural modifications influence the antibacterial activity of this compound derivatives?

- Methodological Answer :

- Electron-withdrawing groups : Nitrothienyl substituents (e.g., compound 14b ) enhance activity against Gram-positive bacteria by increasing membrane permeability .

- Hydrazone vs. azole cores : Pyrazole derivatives (e.g., compound 13b ) show broader-spectrum activity due to improved target binding (e.g., dihydrofolate reductase inhibition) .

- Dose-response assays : Perform MIC (minimum inhibitory concentration) testing with serial dilutions (e.g., 0.5–128 µg/mL) against S. aureus and E. coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.